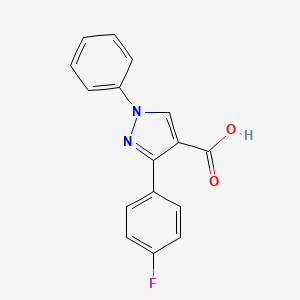

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGOKVPNKLOQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353412 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370098-34-3 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method is the reaction of α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:

This compound is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as a crucial intermediate in the development of anti-inflammatory and analgesic drugs. The incorporation of the 4-fluorophenyl group enhances the pharmacological properties of the resulting compounds, making them more effective in treating pain and inflammation.

Case Study:

A study demonstrated that derivatives of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. The synthesis of these derivatives involved straightforward modifications to the pyrazole structure, leading to compounds with enhanced anti-inflammatory activity .

Agricultural Chemistry

Use in Agrochemicals:

The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its structural properties contribute to improved efficacy in crop protection, enhancing yield while minimizing environmental impact.

Data Table: Agrochemical Applications

| Type of Application | Effectiveness | Target Pests/Diseases |

|---|---|---|

| Herbicides | High | Broadleaf weeds |

| Fungicides | Moderate | Fungal pathogens |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. Its ability to selectively inhibit specific enzymes makes it valuable for understanding various biological pathways.

Case Study:

Research indicated that this compound effectively inhibited certain kinases involved in cancer progression. This finding opens avenues for developing targeted cancer therapies .

Material Science

Development of Novel Materials:

The compound is explored for its potential in creating advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for modifications that can tailor material properties for specific applications.

Research Findings:

Studies have shown that incorporating this pyrazole derivative into polymer matrices significantly improves thermal stability and mechanical strength compared to traditional materials .

Diagnostic Applications

Imaging Techniques:

this compound has applications in developing diagnostic agents for imaging techniques such as MRI and PET scans. Its chemical properties facilitate the design of contrast agents that can enhance imaging clarity.

Case Study:

A recent development involved synthesizing a derivative of this compound that acts as a contrast agent for MRI, demonstrating improved visibility of soft tissues compared to existing agents .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity similar to that of native ligands . This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrazoles, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . These compounds share structural similarities but may differ in their specific biological activities and applications.

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern, which enhances its stability and binding affinity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry .

Biological Activity

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This compound, with the CAS number 370098-34-3, is characterized by its unique structural features that influence its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H14FN3O2

- Molecular Weight : 299.30 g/mol

- CAS Number : 370098-34-3

- SMILES Notation : Cc1ccc(cc1)C(=O)N2C(=C(C=N2)N(C)C)F

The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. Inhibition of these enzymes is a common therapeutic target for anti-inflammatory drugs.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. Studies have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes effectively, leading to reduced production of pro-inflammatory prostaglandins.

Table 1: Comparative COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1-phenyl-pyrazole | 5.40 | 0.01 | 344.56 |

| Diclofenac | 54.65 | - | - |

| Celecoxib | - | - | - |

Analgesic Effects

In vivo studies using carrageenan-induced paw edema models have shown that this compound exhibits analgesic effects comparable to standard analgesics like diclofenac and celecoxib. The compound's efficacy in reducing pain and inflammation suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Studies and Research Findings

A notable study published in MDPI highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study reported that this compound showed promising results in reducing inflammation with minimal side effects on gastrointestinal tissues, suggesting a favorable safety profile for long-term use .

Another investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the aryl substituents significantly affect their biological activity. The presence of the fluorine atom on the phenyl ring enhances the compound's potency against COX enzymes, enhancing its anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.